molecular formula C10H11N5 B13102144 4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine CAS No. 913322-77-7

4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine

Cat. No.: B13102144
CAS No.: 913322-77-7
M. Wt: 201.23 g/mol
InChI Key: YHTQGJOQEGZZBR-UHFFFAOYSA-N
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Description

4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 4th position and a pyrazinyl group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpyrimidine-2-amine with 3-methylpyrazine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by neutralization and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . The compound’s ability to modulate kinase activity makes it a promising candidate for targeted cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and pyrazinyl groups enhances its binding affinity to molecular targets, making it a potent inhibitor of enzymes like CDK2 . This unique combination of structural features and biological activity sets it apart from other similar compounds.

Biological Activity

4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities related to tyrosine kinase inhibition and other therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula for this compound is C10H12N4C_{10}H_{12}N_4. Its structure features a pyrimidine ring substituted with a methyl group at the 4-position and a 3-methylpyrazine moiety at the 6-position. This structural configuration is crucial for its biological activity.

Tyrosine Kinase Inhibition

Research indicates that compounds with similar structures exhibit significant inhibition of various tyrosine kinases, which are critical in cancer progression. For instance, a study found that modifications at the C4 position of pyrimidines can lead to enhanced biological activity against tyrosine kinases involved in solid tumors such as lung and pancreatic cancers .

Table 1: Tyrosine Kinase Inhibition Potency of Related Compounds

Compound NameIC50 (µM)Target Kinase
Compound A0.15ZAP-70
Compound B0.25SYK
This compoundTBDTBD

Note: TBD indicates data not yet determined or published.

Anti-Cancer Activity

In vitro studies have shown that derivatives of pyrimidines, including those with the 4-methyl and pyrazine substitutions, demonstrate cytotoxic effects against various cancer cell lines. The introduction of specific functional groups has been associated with increased selectivity towards cancer cells while minimizing effects on normal cells .

Case Study: In Vitro Evaluation
A recent study evaluated the cytotoxicity of several pyrimidine derivatives, including this compound, against human lung carcinoma cells. The results indicated that this compound exhibited a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anti-cancer agent.

The mechanism by which this compound exerts its biological effects likely involves the inhibition of specific signaling pathways mediated by tyrosine kinases. These kinases play pivotal roles in cell proliferation, survival, and migration. By inhibiting these kinases, the compound may disrupt cancer cell signaling networks, leading to reduced tumor growth and metastasis.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate bioavailability and metabolic stability, although further research is necessary to elucidate its pharmacokinetic profile fully .

Table 2: Preliminary Pharmacokinetic Data

ParameterValue
Oral BioavailabilityModerate
Half-LifeTBD
Metabolic PathwaysTBD

Properties

CAS No.

913322-77-7

Molecular Formula

C10H11N5

Molecular Weight

201.23 g/mol

IUPAC Name

4-methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C10H11N5/c1-6-5-8(15-10(11)14-6)9-7(2)12-3-4-13-9/h3-5H,1-2H3,(H2,11,14,15)

InChI Key

YHTQGJOQEGZZBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=NC=CN=C2C

Origin of Product

United States

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